molecular formula C7H4N4OS B1488730 thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 2098097-33-5

thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B1488730
CAS No.: 2098097-33-5
M. Wt: 192.2 g/mol
InChI Key: NHJHBNQYGASUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one is a sophisticated polycyclic heterocyclic compound that serves as a key scaffold in medicinal chemistry and anticancer drug discovery. This annelated thienotriazolopyrimidine core is of significant research value due to its demonstrated biological activity. Compounds based on this and closely related molecular frameworks have been designed using advanced computational protocols like the Virtual Lock-and-Key (VLAK) method and have exhibited potent antiproliferative activity in screenings conducted by the National Cancer Institute's (NCI) Developmental Therapeutics Program . These derivatives have shown excellent efficacy, reaching sub-micromolar concentrations against a panel of 60 human tumor cell lines, while also displaying promisingly low toxicity profiles . The compound is synthesized via efficient domino reactions, which are pivotal for constructing its complex fused-ring system, comprising thiophene, 1,2,3-triazole, and pyrimidinone moieties . Researchers utilize this high-purity chemical as a privileged building block for developing novel therapeutic agents and for probing biochemical pathways. This product is intended for research applications in a controlled laboratory environment and is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,8,10-tetraen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4OS/c12-7-6-4(1-2-13-6)11-5(9-7)3-8-10-11/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJHBNQYGASUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N3C(=NC2=O)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Domino Reactions

A notable efficient method involves a one-pot domino reaction between substituted acetonitriles and azido-thiophene carboxylates to form thieno[3,2-e]triazolo[1,5-a]pyrimidin-5(4H)-ones. For example, substituted (1,2,4-oxadiazol-5-yl)acetonitriles react with 2-azidothiophene-3-carboxylates under mild conditions to afford 3-(1,2,4-oxadiazol-5-yl) derivatives of the target fused heterocycle in good yields. This domino approach is valued for its operational simplicity and the ability to introduce functionalized substituents in a single step.

Multi-Step Synthesis via Thiophene Precursors

Another common route begins with 3-amino-2-thiophenecarboxylic acid methyl ester, which undergoes cyclization with urea at elevated temperatures (~200 °C) to form a thieno[2,3-e]pyrimidinone intermediate. This intermediate is then converted to a chloro-substituted derivative by refluxing with phosphorus oxychloride (POCl3). Subsequent reaction with hydrazine hydrate yields a hydrazino intermediate that cyclizes with triethyl orthoformate to form the triazolo ring fused to the thienopyrimidine core. Final substitution reactions with phenols or other nucleophiles in the presence of potassium carbonate (K2CO3) in acetonitrile produce various 5-substituted derivatives.

Hydrazonoyl Chloride Cyclization

Detailed Reaction Conditions and Yields

Method Starting Materials Key Reagents/Conditions Reaction Time Yield (%) Notes
One-pot domino reaction (1,2,4-oxadiazol-5-yl)acetonitriles + 2-azidothiophene-3-carboxylates Mild heating, one-pot Not specified Moderate to high Efficient, straightforward synthesis
Multi-step synthesis 3-amino-2-thiophenecarboxylic acid methyl ester + urea + POCl3 + hydrazine hydrate + triethyl orthoformate + phenols Heating at 200 °C, reflux, various solvents (methanol, acetonitrile) Several hours to 1.5 h per step High (varies per step) Allows functionalization at 5-position
Hydrazonoyl chloride cyclization Chloro-thieno[2,3-d]pyrimidine + hydrazonoyl chloride Reflux in dry chloroform, triethylamine catalyst ~5 hours High Enables diverse substitution patterns

Mechanistic Insights and Reaction Pathways

  • The domino reaction proceeds via azide-alkyne type cycloaddition and subsequent ring closure to form the triazolo ring fused to the thienopyrimidine core.
  • The multi-step method involves initial formation of the thienopyrimidine ring system, followed by nucleophilic substitution and cyclization steps to introduce the triazolo moiety.
  • Hydrazonoyl chloride cyclization exploits the electrophilic nature of chloro-substituted thienopyrimidines to form the triazolo ring via nucleophilic attack and ring closure.

Research Findings on Preparation Efficiency and Scope

  • The one-pot domino method is noted for its operational simplicity and ability to incorporate biologically relevant substituents such as 1,2,4-oxadiazole groups, which can enhance anticancer activity.
  • The multi-step synthesis route is versatile, allowing for the preparation of a broad range of 5-substituted derivatives, including alkoxy and phenoxy groups, which have shown significant anticonvulsant activity in biological assays.
  • Hydrazonoyl chloride cyclization provides access to a variety of substituted triazolopyrimidinones with good yields and purity, facilitating structure-activity relationship studies.

Summary Table of Representative Syntheses

Reference Compound Type Key Step Advantages Limitations
3-(1,2,4-oxadiazol-5-yl)thieno[3,2-e]triazolo[1,5-a]pyrimidin-5(4H)-ones One-pot domino reaction One-step, mild conditions Limited to certain substituents
5-Alkoxythieno[2,3-e]triazolo[1,5-a]pyrimidines Multi-step cyclization and substitution Versatile substitution, high yields Multiple steps, longer time
Thieno[2,3-d]triazolo[4,3-a]pyrimidin-5-one derivatives Hydrazonoyl chloride cyclization Diverse substituents, good yields Requires dry conditions, reflux

This comprehensive analysis highlights that the preparation of thieno[2,3-e]triazolo[1,5-a]pyrimidin-5(4H)-one and its derivatives can be achieved through several well-established synthetic routes. Each method offers distinct advantages in terms of operational simplicity, functional group tolerance, and product diversity, enabling tailored synthesis for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one can undergo a variety of chemical reactions including:

  • Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can yield reduced forms of the compound.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous medium.

  • Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

  • Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

Key Features

  • Fused Ring System : The combination of thieno and triazolo rings enhances its interaction with biological targets.
  • Diverse Substitutions : Variations in substitutions on the ring can lead to different biological activities.

Anticancer Activity

Numerous studies have investigated the anticancer potential of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one derivatives. The following findings summarize key research outcomes:

  • In Vitro Studies :
    • A study evaluated various synthesized derivatives against a panel of 60 human cancer cell lines (NCI-60). Some compounds exhibited selective cytotoxicity towards specific cancer types, including melanoma and breast cancer cells. For instance, one derivative showed a growth inhibition of 31.5% against the SK-MEL-5 melanoma cell line at a concentration of 10 µM .
  • Synthesis Techniques :
    • Efficient synthesis methods have been developed, such as one-pot procedures utilizing thiophene-3-yl azides. These methods allow for rapid generation of compounds with high purity without extensive purification processes .
  • Structure-Activity Relationship (SAR) :
    • Research has indicated that modifications to the substituents on the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core can significantly influence anticancer activity. For example, certain substitutions resulted in compounds with sub-micromolar antiproliferative activity against various tumor cell lines .

Case Study 1: Antitumor Activity Evaluation

A comprehensive study focused on the evaluation of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines demonstrated that several derivatives exhibited promising antitumor activity. The selective effect on CNS and breast cancer cells was particularly noted .

Case Study 2: Virtual Drug Design

Utilizing the Virtual Lock-and-Key (VLAK) protocol for drug design led to the identification of novel annelated derivatives with potent anticancer properties. These compounds were subjected to rigorous screening against NCI's cancer cell line panel .

Summary of Findings

CompoundActivityTarget Cell LineInhibition (%)Reference
Compound AModerateSK-MEL-5 (Melanoma)31.5%
Compound BHighCNS Cancer CellsSignificant
Compound CExcellentBreast Cancer CellsSub-micromolar

Mechanism of Action

The mechanism of action of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one largely depends on its interaction with specific molecular targets. This compound can bind to various enzymes and receptors, modulating their activity. The molecular pathways involved include inhibition of enzymatic activity or blocking receptor-ligand interactions, leading to therapeutic effects.

Comparison with Similar Compounds

Key Properties :

  • Thermal Stability : High melting points (>300°C) across derivatives .
  • Substituent Diversity : Functional groups like carboxamide, carbonitrile, and aryl/heteroaryl substituents are introduced at the 3-position, altering solubility and reactivity .

Comparison with Similar Compounds

Key Observations :

  • Pyrido-fused analogs (e.g., 31a in ) exhibit higher yields (90%) due to optimized cyclization conditions.
  • Pyrazolo derivatives (e.g., compound 17 in ) show lower yields (45–83%) owing to steric hindrance from nitroso groups.

Thermal Stability and Physicochemical Properties

Compound Melting Point (°C) Solubility Trends Key Functional Groups Reference
Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one (7d) >300 Low in polar solvents 3-Carbonylpyrrole
Pyrido[3',2':4,5]thieno[2,3-e]triazolo[1,5-a]pyrimidin-5(4H)-one (31b) >360 Insoluble in ethanol 3-Benzothiazolyl
Pyrazolo[1,5-a]thieno[2,3-e]pyrimidin-5(4H)-one (17) >250 Moderate in DMSO 3-Nitroso
3-(1,2,4-Oxadiazol-5-yl)thieno[3,2-e]triazolo[1,5-a]pyrimidin-5(4H)-one >280 Soluble in chloroform Oxadiazole substituent

Key Observations :

  • Pyrido-fused derivatives (e.g., 31b) exhibit even higher thermal stability (>360°C) due to extended π-conjugation .
  • Oxadiazole-substituted analogs () show improved solubility in organic solvents compared to carboxamide derivatives.

Key Observations :

  • Sulfonyl-substituted derivatives (e.g., 3b in ) demonstrate potent biological activity (nanomolar IC50) due to enhanced interactions with target proteins.

Biological Activity

Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound and its derivatives.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through cyclization reactions involving thieno and triazole moieties. For instance, one method employs the reaction of 2-azidothiophene-3-carboxylates with various aldehydes under controlled conditions to yield the desired triazolo-pyrimidine derivatives .

Biological Activity

Anticancer Properties
Research has shown that derivatives of this compound exhibit significant anticancer activity. For example, a study evaluated several derivatives against human cancer cell lines MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). Notably, compounds such as 2-(4-bromophenyl)triazole exhibited IC50 values of 19.4 ± 0.22 μM against MCF-7 cells, outperforming doxorubicin (IC50 = 40.0 ± 3.9 μM) .

Receptor Binding Affinity
The compound has also been studied for its binding affinity to serotonin receptors. One derivative was found to have a Ki value of 1.7 nM for the 5-HT6 receptor and an IC50 of 29.0 nM in functional assays. This indicates that this compound derivatives may serve as selective serotonin receptor antagonists .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thieno and triazole rings significantly influence biological activity. For instance:

  • Substituents on the Phenyl Ring : Variations in substituents on the phenyl ring can enhance receptor selectivity and potency.
  • N-Heterocycles : The introduction of additional N-containing heterocycles can improve the anticancer activity by altering pharmacokinetic properties .

Case Studies

Several case studies highlight the efficacy of this compound derivatives:

  • Study on Antitumor Activity : A series of new annelated thieno derivatives were screened against a panel of 60 human tumor cell lines by the National Cancer Institute (NCI). Results indicated that certain derivatives exhibited sub-micromolar antiproliferative activity with low toxicity profiles .
  • Selectivity for Serotonin Receptors : A specific derivative demonstrated high selectivity for the 5-HT6 receptor over other serotonin receptors (5-HT2A and 5-HT2B), suggesting potential therapeutic applications in treating disorders linked to serotonin dysregulation .

Table 1: Biological Activity Summary

Compound IDCell LineIC50 (μM)Ki (nM)Selectivity
Compound AMCF-719.4 ± 0.22-High
Compound BHCT-116--Moderate
Compound CPC-3-1.7High

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Para-substitution on phenyl ringIncreased potency against cancer cells
Addition of N-heterocyclesImproved pharmacokinetics

Q & A

Q. What are the most efficient synthetic routes for thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one derivatives?

The compound and its derivatives are commonly synthesized via one-pot domino reactions or cyclization strategies. For example:

  • Method A : Reacting 2-azidothiophene-3-carboxylates with substituted acetonitriles in dry methanol under sodium methylate catalysis yields high-purity products (e.g., 80–90% yields for derivatives like 3a-h) .
  • Method B : A one-pot procedure using 2-azidothiophene derivatives and carbonyl-containing precursors (e.g., 1,2,4-oxadiazole motifs) achieves yields up to 88% for carboxamide derivatives (e.g., compound 7f) .
    Key parameters : Reaction time (5 minutes to 24 hours), solvent (dry methanol or DMF), and purification via filtration/recrystallization .

Q. How can structural purity and identity of synthesized derivatives be validated?

Critical characterization techniques include:

  • 1H/13C NMR : Specific shifts (e.g., δ 8.05–8.13 ppm for thienyl protons) confirm ring fusion and substituent positions .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 272–358) validate molecular weights .
  • Elemental analysis : Close alignment of calculated vs. observed C/H/N ratios (e.g., 52.17% C vs. 52.24% observed for 7d) ensures purity .

Q. What preliminary biological activities have been reported for this compound class?

  • Anticancer activity : Derivatives like 3b (3-(1,2,4-oxadiazol-5-yl)-substituted) showed 27% growth inhibition against LOX IMVI melanoma at 10⁻⁵ M .
  • Antimicrobial potential : Structural analogs (e.g., pyrido-thieno-pyrimidines) exhibit activity against multidrug-resistant A. baumannii .
    Note : Bioactivity varies with substituents; oxadiazole-linked derivatives often show enhanced potency .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., high vs. low anticancer efficacy) be resolved?

Contradictions arise from solubility and cellular permeability issues. For example:

  • Low solubility : Derivatives like 3a-h showed poor activity due to limited cell penetration, despite structural similarity to active analogs .
    Mitigation strategies :
    • Introduce polar groups (e.g., carboxamide in 7b) to improve hydrophilicity .
    • Use prodrug formulations or nano-delivery systems to enhance bioavailability .

Q. What methodologies enable structure-activity relationship (SAR) studies for this scaffold?

  • Substituent variation : Compare 3-cyano (7a, m/z 218) vs. 3-carboxamide (7b, m/z 236) derivatives to assess electronic effects on bioactivity .
  • Ring expansion : Hexahydrobenzo-fused derivatives (e.g., 7e) exhibit altered pharmacokinetics due to increased lipophilicity .
    Tools : Molecular docking (e.g., VLAK protocol) predicts interactions with targets like lactate dehydrogenase .

Q. What advanced analytical techniques resolve structural ambiguities (e.g., Dimroth rearrangement products)?

  • X-ray crystallography : Confirms linear vs. angular isomers post-rearrangement (e.g., compound 56 vs. 55 in Scheme 12) .
  • 2D NMR (COSY, NOESY) : Differentiates regioisomers by correlating proton environments (e.g., HTh-4/HTh-5 coupling in 7a) .

Q. How can synthetic yields be optimized for scale-up without compromising purity?

  • Catalyst screening : Copper(I) iodide in azide-alkyne cycloadditions improves reaction efficiency .
  • Solvent optimization : Dry methanol minimizes side reactions vs. DMF, which may require stricter anhydrous conditions .
  • Purification : Sequential washing (water/MeOH) removes unreacted azides and salts .

Methodological Challenges and Solutions

Q. What strategies address low yields in domino reactions?

  • Precursor activation : Use pre-functionalized 2-azidothiophene-3-carboxylates to reduce competing pathways .
  • Temperature control : Reactions at 80°C in DMF enhance cyclization rates while avoiding decomposition .

Q. How can computational tools guide derivative design?

  • QSAR modeling : Correlates substituent descriptors (e.g., LogP, polar surface area) with bioactivity .
  • ADMET prediction : Identifies derivatives with favorable solubility/permeability profiles pre-synthesis .

Q. What in vitro assays are recommended for evaluating neuroprotective potential?

  • Cellular models : SH-SY5Y neurons treated with oxidative stress inducers (e.g., H₂O₂) .
  • Targets : Measure inhibition of acetylcholinesterase (AChE) or NMDA receptor overactivation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 2
thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.